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Compound of Interest

Compound Name: Isopinocarveol

Cat. No.: B12787810

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
isopinocarveol, a bicyclic monoterpenoid of interest in various scientific and pharmaceutical
research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data in clearly structured tables, accompanied by detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isopinocarveol (C10H160,
Molar Mass: 152.23 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)
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Chemical Shift (ppm) Multiplicity
5.25 S
4.75 S
4.1 t
2.5 m
2.3 m
2.1 m
1.9 m
1.7 S
13 S
0.9 s
13C NMR

Chemical Shift (ppm)

150.2

1125

71.8

48.1

41.0

38.2

34.1

27.5

26.8

21.1
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Functional Group Assignment
~3400 (broad) O-H stretch (alcohol)

~3080 =C-H stretch (alkene)

~2920 C-H stretch (alkane)

~1645 C=C stretch (alkene)

~1050 C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

m/z Relative Intensity (%) Proposed Fragment
152 15 [M]* (Molecular lon)
137 30 [M - CHs]*

119 100 [M - H20 - CHs]*

93 85 [C7Hs]*

79 60 [CeH7]*

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR Analysis
A solution of isopinocarveol is prepared by dissolving approximately 10-20 mg of the purified

compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm
NMR tube. Tetramethylsilane (TMS) is added as an internal standard (6 0.00).
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 Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400
MHz for *H and 100 MHz for 13C, is utilized.

e 'H NMR Parameters:
o Pulse Program: A standard single-pulse experiment (zg30).
o Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: A range of 0-12 ppm is typically sufficient.
e 13C NMR Parameters:

o Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the
spectrum to single lines for each carbon.

o Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of 13C.
o Relaxation Delay: 2-5 seconds.

o Spectral Width: A range of 0-220 ppm is standard for most organic molecules.[1]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis

Given that isopinocarveol is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable
and convenient method for obtaining its infrared spectrum.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond

or zinc selenide (ZnSe) ATR crystal.

o Sample Preparation: A small drop of neat isopinocarveol is placed directly onto the surface
of the ATR crystal.

o Data Acquisition:
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o The spectrum is typically recorded over a range of 4000-400 cm~1.

o A background spectrum of the clean, empty ATR crystal is recorded first and automatically
subtracted from the sample spectrum.

o To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4
cm™i,

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the analysis of volatile compounds like isopinocarveol,
providing both separation and mass spectral data.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o Sample Preparation: A dilute solution of isopinocarveol (e.g., 1 mg/mL) is prepared in a
volatile organic solvent such as hexane or dichloromethane.

e GC Conditions:

o Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 pum
film thickness), is commonly used for terpene analysis.

o Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to
prevent column overloading. Injector temperature is set to 250 °C.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

o Oven Temperature Program: An initial oven temperature of 60 °C is held for 2 minutes,
then ramped at a rate of 5 °C/min to 240 °C, and held for 5 minutes.

e MS Conditions:

o lonization: Electron lonization (El) at 70 eV.
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o Mass Range: A scan range of m/z 40-400 is typically used.
o lon Source Temperature: 230 °C.

o Transfer Line Temperature: 280 °C.

Data Interpretation and Visualization

The following diagrams, generated using the DOT language, illustrate the workflow for the
spectroscopic analysis of isopinocarveol.

Spectroscopic Analysis Workflow for Isopinocarveol
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This diagram illustrates the parallel workflows for NMR, IR, and MS analysis, culminating in the
structural elucidation of isopinocarveol. Each pathway begins with sample preparation,
proceeds through data acquisition and processing, and contributes to the final structural
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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